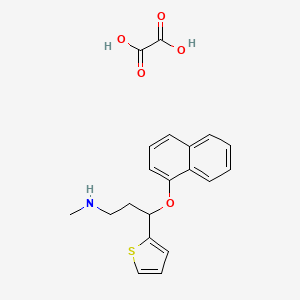

![molecular formula C19H22N2O2S B1675693 N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide CAS No. 211311-95-4](/img/structure/B1675693.png)

N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide

説明

N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide (NCPP) is a synthetic organic compound that has been used in scientific research for many years. It is a member of the sulfonamide family and is a derivative of sulfanilamide, a compound that is commonly used as an antibiotic. NCPP has been used as a research tool to study various biological processes, including in vivo and in vitro studies. It has also been used to investigate the mechanism of action, biochemical and physiological effects, and pharmacodynamics of various drugs and compounds.

科学的研究の応用

Neuropharmacology: Enhancing Cognitive Function

LY404187 acts as a positive allosteric modulator of AMPA receptors, which play a crucial role in synaptic transmission and plasticity. This compound has been shown to enhance cognitive performance in animal models, suggesting potential applications in treating cognitive deficits associated with neurological disorders like schizophrenia .

Psychiatric Treatment: Addressing Depression

The ability of LY404187 to potentiate AMPA receptor function also indicates its use in psychiatric settings. It has demonstrated efficacy in animal models of behavioral despair, which are predictive of antidepressant activity. This points to its potential role in developing new treatments for depression .

Neurological Research: Studying Synaptic Transmission

LY404187 enhances glutamatergic synaptic transmission both in vitro and in vivo. This makes it a valuable tool for researchers studying the mechanisms of synaptic activity and its role in various neurological conditions .

Pharmacological MRI Studies

Pharmacological magnetic resonance imaging (phMRI) studies have utilized LY404187 to observe its effects on the brain. Significant increases in BOLD contrast in regions like the hippocampus were noted, reflecting increases in excitatory neurotransmission, which is essential for understanding the neural targets of AMPA receptor potentiators .

Memory and Learning Disorders

Given its impact on AMPA receptors and subsequent enhancement of synaptic transmission, LY404187 could be instrumental in exploring treatment strategies for memory and learning disorders. Its role in facilitating long-term potentiation (LTP) is particularly relevant for memory encoding processes .

Glutamate Receptor Research

LY404187 preferentially acts on certain subtypes of AMPA receptors and potentiates the flip splice variant more than the flop variant. This specificity is useful for dissecting the roles of different receptor subtypes in glutamate receptor research .

Calcium Signaling Studies

The compound indirectly recruits voltage-dependent NMDA receptor activity, leading to enhanced calcium influx. This feature is critical for studying calcium signaling pathways and their implications in long-term modifications of synaptic function .

Gene Expression Modulation

LY404187’s prolonged modulation of gene expression is another area of interest. Understanding how this compound affects gene expression can provide insights into the long-term effects of AMPA receptor potentiation and its therapeutic potential .

作用機序

Target of Action

LY404187 primarily targets the AMPA receptors , specifically the recombinant human homomeric GluR2 and GluR4 . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

LY404187 acts as a positive allosteric modulator of AMPA receptors . It preferentially potentiates the flip splice variant of these AMPA receptors to a greater degree than the flop splice variant . This potentiation by LY404187 displays a unique time-dependent growth that appears to involve a suppression of the desensitization process of these ion channels .

Biochemical Pathways

LY404187 enhances glutamatergic synaptic transmission both in vitro and in vivo . This augmentation of synaptic activity is due to the direct potentiation of AMPA receptor function, as well as an indirect recruitment of voltage-dependent NMDA receptor activity . Enhanced calcium influx through NMDA receptors is known to be a critical step in initiating long-term modifications in synaptic function .

Result of Action

The molecular and cellular effects of LY404187’s action involve the enhancement of AMPA receptor function, secondary mobilization of intracellular signaling cascades, and prolonged modulation of gene expression . It has been shown to enhance performance in animal models of cognitive function requiring different mnemonic processes .

特性

IUPAC Name |

N-[2-[4-(4-cyanophenyl)phenyl]propyl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-14(2)24(22,23)21-13-15(3)17-8-10-19(11-9-17)18-6-4-16(12-20)5-7-18/h4-11,14-15,21H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQAVGZLYRYHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432983 | |

| Record name | N-2-(4-(4-Cyanophenyl)phenyl)propyl 2-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide | |

CAS RN |

211311-95-4 | |

| Record name | N-[2-(4′-Cyano[1,1′-biphenyl]-4-yl)propyl]-2-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211311-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-404187 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211311954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-(4-(4-Cyanophenyl)phenyl)propyl 2-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-404187 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75W6I8W6OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

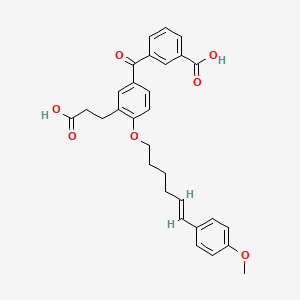

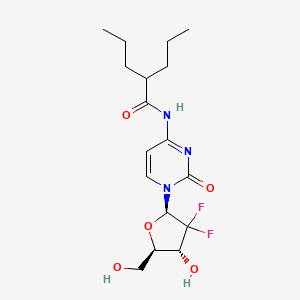

![(6R,7S)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1675613.png)